p-SCN-Bn-TCMC

Vue d'ensemble

Description

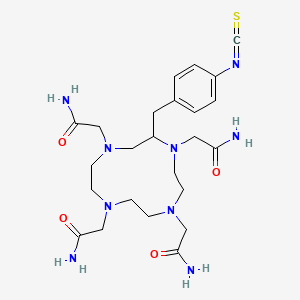

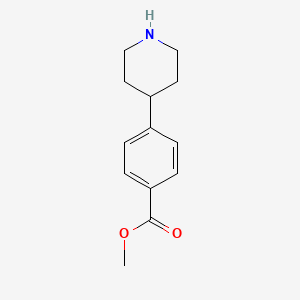

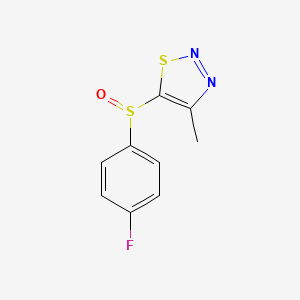

p-SCN-Bn-TCMC: (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker . This compound is known for its ability to strongly bind radioisotopic heavy metal ions, making it widely used in radio-diagnostic and imaging research .

Mécanisme D'action

Target of Action

p-SCN-Bn-TCMC is a bifunctional chelator . Its primary target is the Prostate-Specific Membrane Antigen (PSMA) . PSMA is highly expressed in metastatic castration-resistant prostate cancer, making it an ideal target for radioligand therapy .

Mode of Action

This compound acts as a bifunctional ligand chelating agent . When it encounters metal ions, its two coordinating groups act as flexible tentacles, quickly and accurately capturing the target ion .

Biochemical Pathways

It is known that the compound forms a tight stable coordination complex with radiometal ions . This complex can be properly directed to a desirable molecular target in vivo .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid accumulation in tumors and its quick clearance from non-targeted tissues . This property enhances the bioavailability of the compound and its efficacy in targeting PSMA-positive cells .

Result of Action

The result of this compound’s action is the efficient targeting of PSMA-positive cells both in vitro and in vivo . This leads to a selective cytotoxic effect in spheroids at activity concentrations of 3–10 kBq/mL .

Analyse Biochimique

Biochemical Properties

p-SCN-Bn-TCMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-TCMC involves the conjugation of the isothiocyanate group to a cyclen-based chelator. The isothiocyanate group is typically introduced through a reaction with thiophosgene or similar reagents . The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Analyse Des Réactions Chimiques

Types of Reactions: p-SCN-Bn-TCMC primarily undergoes substitution reactions due to the presence of the reactive isothiocyanate group. This group can react with amines to form thiourea derivatives .

Common Reagents and Conditions:

Reagents: Amines, thiophosgene, solvents like dichloromethane.

Conditions: Mild temperatures, inert atmosphere, and controlled pH.

Major Products: The major products formed from these reactions are thiourea derivatives, which are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Chemistry: p-SCN-Bn-TCMC is used as a chelating agent in various chemical applications. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, this compound is used to label biomolecules with radioisotopes for imaging and diagnostic purposes. It is particularly useful in the study of biological pathways and molecular interactions .

Medicine: In medicine, this compound is employed in the development of radiopharmaceuticals for diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . It is also used in targeted radiotherapy for cancer treatment .

Industry: Industrially, this compound is used in the production of radiolabeled compounds for various applications, including environmental monitoring and material science .

Comparaison Avec Des Composés Similaires

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

Comparison: Compared to these similar compounds, p-SCN-Bn-TCMC offers unique advantages due to its bifunctional nature. The presence of the isothiocyanate group allows for easy conjugation to biomolecules, making it highly versatile for various applications . Additionally, its strong chelating ability ensures the stability of metal complexes, which is crucial for both diagnostic and therapeutic uses .

Propriétés

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N9O4S/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBLLVHUXJXXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N9O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)

![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)

![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)

![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)